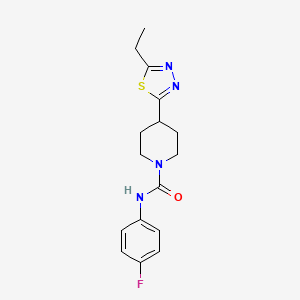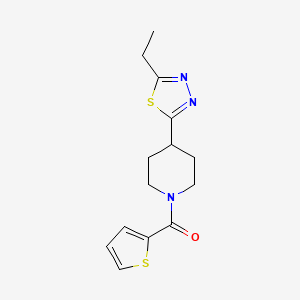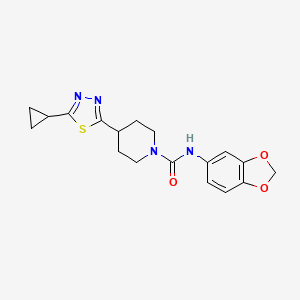
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide, also known as 4-ETFP, is an organic compound belonging to the piperidine carboxamide class of compounds. It is an important research chemical due to its potential applications in various scientific fields. 4-ETFP has been studied for its biological and chemical properties, as well as its potential use in laboratory experiments.
科学的研究の応用
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide has been studied for its potential applications in various scientific fields. It has been investigated for its ability to inhibit the enzyme monoamine oxidase (MAO) type A, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. It has also been studied for its potential use in the treatment of depression and anxiety. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer’s disease and Parkinson’s disease.
作用機序
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a reversible inhibitor of MAO type A. It binds to the active site of the enzyme and prevents the oxidation of monoamine neurotransmitters. This inhibition of MAO type A activity leads to an increase in the levels of serotonin and dopamine in the brain, which is thought to be responsible for its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of MAO type A, which leads to an increase in the levels of serotonin and dopamine in the brain. It has also been shown to increase the levels of norepinephrine, which is thought to be responsible for its antidepressant and anxiolytic effects. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant effects, which may be beneficial for the treatment of various diseases.
実験室実験の利点と制限
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable. Additionally, it can be used in a variety of biological systems, making it useful for a variety of research applications. However, there are some limitations to its use in laboratory experiments. It is not water soluble, which can limit its use in certain biological systems. Additionally, it is not approved for human use and has not been tested for long-term safety or efficacy.
将来の方向性
There are several potential future directions for the use of 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide. It could potentially be used in the treatment of depression and anxiety, as well as other psychiatric disorders. Additionally, it could be investigated for its potential use in the treatment of Alzheimer’s disease and Parkinson’s disease. Additionally, it could be studied for its potential use in the treatment of inflammation and oxidative stress. Finally, it could be studied for its potential use in the treatment of other diseases, such as cancer and cardiovascular disease.
合成法
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide can be synthesized by a two-step process. The first step involves the synthesis of 4-ethyl-1,3,4-thiadiazol-2-yl piperidine-1-carboxylic acid (ETPCA) from 4-fluorophenyl piperidine-1-carboxylic acid (FPPCA) and ethyl chloroformate. The second step involves the reaction of ETPCA with 5-ethyl-1,3,4-thiadiazol-2-amine (ETDA) to form this compound.
特性
IUPAC Name |
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4OS/c1-2-14-19-20-15(23-14)11-7-9-21(10-8-11)16(22)18-13-5-3-12(17)4-6-13/h3-6,11H,2,7-10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZCNNZCQWKPJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dichloro-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide](/img/structure/B6575536.png)
![N-(2-methoxyethyl)-2-{3-[2-(thiophen-2-yl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}acetamide](/img/structure/B6575543.png)
![N-[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B6575548.png)
![N-[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B6575554.png)
![N-[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B6575562.png)
![methyl 5-[({5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]furan-2-carboxylate](/img/structure/B6575585.png)
![1-(4-methoxyphenyl)-4-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B6575589.png)
![2-({5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-propylacetamide](/img/structure/B6575593.png)
![1-(4-methylpiperidin-1-yl)-2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B6575603.png)

![4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine](/img/structure/B6575616.png)

![1-[(4-fluorophenyl)methyl]-3-(1-methanesulfonylpiperidin-4-yl)-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6575640.png)
![2-[3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-phenylacetamide](/img/structure/B6575641.png)